![molecular formula C9H9BrO2 B1279890 5-溴-2,2-二甲基苯并[d][1,3]二噁烷 CAS No. 73790-19-9](/img/structure/B1279890.png)

5-溴-2,2-二甲基苯并[d][1,3]二噁烷

描述

Synthesis Analysis

The synthesis of brominated compounds often involves halogenation reactions where a bromine atom is introduced into an organic molecule. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide is achieved in good yields and characterized spectroscopically . Similarly, the synthesis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves a multi-step reaction with solution crystallization . These methods could potentially be adapted for the synthesis of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Molecular Structure Analysis

X-ray crystallography and DFT calculations are common techniques used to determine the molecular structure of brominated compounds. For example, the crystal packing of antipyrine derivatives is mainly stabilized by hydrogen bonds and π-interactions, as revealed by X-ray structure characterization and Hirshfeld surface analysis . The structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated using NMR spectroscopy and X-ray structural analysis, showing a chair conformation with equatorial orientation of the aromatic substituent . These techniques could be employed to analyze the molecular structure of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. The study of 5,5'-Dimethyl-3,3'-azoisoxazole demonstrates its use as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . This reactivity could be relevant when considering the chemical reactions of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be elucidated through spectroscopic methods and computational studies. For instance, the vibrational properties of brominated triazoloquinazolinone were studied using DFT calculations . The antifungal and antibacterial activities of a brominated azo ligand and its Cd(II) complex were assessed, indicating potential biological applications . These methods could be applied to determine the properties of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

Relevant Case Studies

While the provided papers do not directly discuss 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole, they offer case studies of similar brominated compounds. For example, the antifungal and antibacterial activities of a brominated azo ligand suggest potential applications in medicinal chemistry . The identification of 3,5-dimethylisoxazoles as bromodomain ligands highlights the importance of brominated compounds in epigenetic regulation . These case studies provide a context for the potential applications and importance of studying brominated compounds like 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole.

科学研究应用

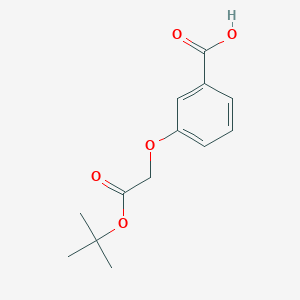

合成和抗氧化活性

- Queiroz等人(2007年)的研究讨论了与5-溴-2,2-二甲基苯并[d][1,3]二噁烷相关的新衍生物的合成。他们使用各种方法评估了这些化合物的抗氧化性能,包括清除自由基的效果和抑制脂质过氧化。这项研究突出了这些化合物在开发抗氧化剂(Queiroz et al., 2007)方面的潜在应用。

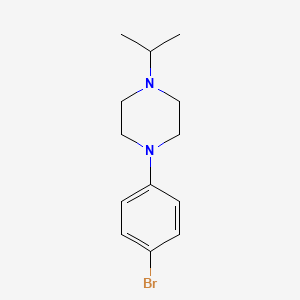

光物理性质和抗增殖活性

- Mansour等人(2020年)合成了与苯并[1,3]二噁烷基团相关的噻唑基吡唑啉衍生物。他们评估了这些化合物的抗微生物和抗增殖活性,发现了有前途的生物学性质。这项研究表明了这些化合物在开发新的抗微生物和抗癌剂(Mansour et al., 2020)方面的潜在用途。

分子结构和化学性质

- Ebersbach等人(2022年)研究了与5-溴-2,2-二甲基苯并[d][1,3]二噁烷相关的衍生物的晶体结构。他们的研究提供了有关这些化合物的分子关联和化学性质的见解,这对材料科学和药物设计(Ebersbach et al., 2022)可能是有价值的。

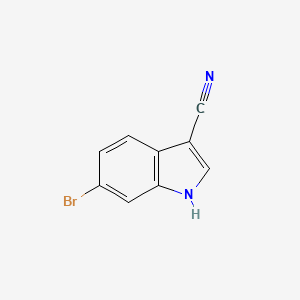

α-葡萄糖苷酶抑制和抗氧化活性

- Mphahlele等人(2020年)专注于合成7-羧基取代的5-溴-3-甲基吲唑,并评估了它们的α-葡萄糖苷酶抑制和抗氧化活性。他们的研究结果表明这些化合物在开发治疗代谢性疾病如糖尿病的药物中具有潜力(Mphahlele等人,2020年)。

代谢途径和生物相容性

- Carmo等人(2005年)的研究探讨了相关化合物4-溴-2,5-二甲氧基苯乙胺在来自各种物种的肝细胞中的代谢途径。这项研究有助于我们了解类似化合物的代谢和潜在毒性效应(Carmo et al., 2005)。

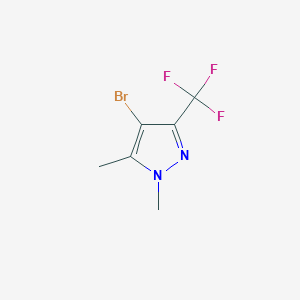

除草活性

- Fu等人(2017年)设计并合成了吡唑苯并酮衍生物,研究了它们的除草活性。这项研究展示了这些化合物在农业中的应用,特别是在除草(Fu et al., 2017)方面的控制。

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It is known that this compound is used as a reactant in the preparation of phenanthridine-based bcl-xl inhibitors . Bcl-XL is a protein that plays a crucial role in cell survival and apoptosis, making it a potential target for cancer therapies .

Mode of Action

Given its use in the synthesis of bcl-xl inhibitors, it can be inferred that it may interact with the bcl-xl protein or related biochemical pathways .

Result of Action

Given its role in the synthesis of bcl-xl inhibitors, it may contribute to the inhibition of cell survival pathways and promotion of apoptosis .

Action Environment

It is known that the compound is stable under normal temperatures and pressures, and it should be stored in a sealed container in a dry environment .

属性

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVCFVNYPVLZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469134 | |

| Record name | 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |

CAS RN |

73790-19-9 | |

| Record name | 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

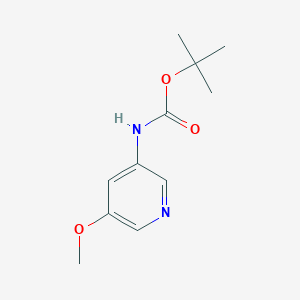

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

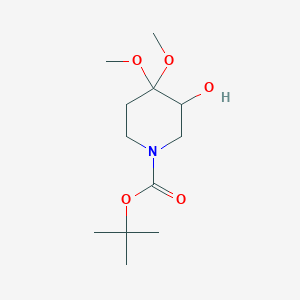

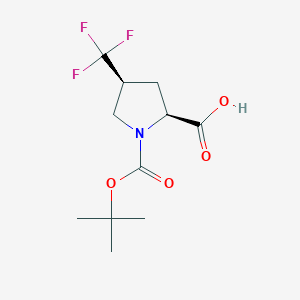

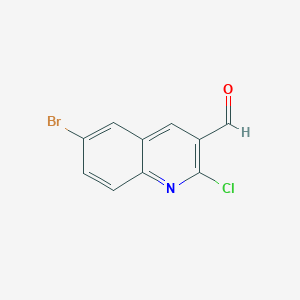

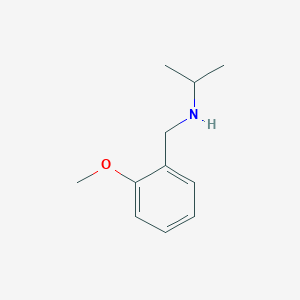

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)